molecular formula C13H9ClO B3038185 3-Chloro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 79213-60-8

3-Chloro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3038185
CAS No.: 79213-60-8
M. Wt: 216.66 g/mol
InChI Key: VGRMQYYLRHRMPS-UHFFFAOYSA-N
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Description

3-Chloro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 3-position and an aldehyde group at the 4-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Chloro-[1,1’-biphenyl]-4-carbaldehyde involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Chloro-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow processes and the use of automated reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

2-chloro-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRMQYYLRHRMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5 g (22.78 mmol) of 4-bromo-2-chlorobenzaldehyde in 30 ml of tetrahydrofurane are successively added 3.47 g (28.47 mmol) of phenylboronic acid, 4.72 g (34.17 mmol) of potassium carbonate dissolved in 15 ml of water and 263 mg (0.01 equivalent) of tetrakis(triphenylphosphine) palladium. The reaction mixture is heated at 80° C. for 3 hrs. The reaction mixture is then cooled to ambient temperature and poured on 150 ml of brine. The watery layer is extracted three times with dichloromethane and the combined organic layers are successively washed by a 1M solution of sodium hydroxide, brine and filtered over a ChemElut cartridge to yield after concentration 4.6 g of a brown solid. Column chromatography (gradient heptane/chloroforme) yielded 3.29 g (65% yield) of 3-chlorobiphenyl-4-carbaldehyde as a white solid; mp=90-91° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
4.72 g
Type
reactant
Reaction Step Three
Name
heptane chloroforme
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
263 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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